

Spectroscopic Characterization of 1-Phenylazetidin-3-ol: A Technical Guide

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Compound of Interest

Compound Name: **1-Phenylazetidin-3-ol**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **1-Phenylazetidin-3-ol**, a key heterocyclic compound with applications in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide utilizes predicted spectroscopic data to provide a detailed analysis of its structural features. The methodologies presented are based on established protocols for analogous compounds and serve as a robust framework for the experimental characterization of **1-Phenylazetidin-3-ol** and related N-aryl azetidine derivatives.

Introduction

1-Phenylazetidin-3-ol is a four-membered heterocyclic compound containing a phenyl group attached to the nitrogen atom and a hydroxyl group at the 3-position of the azetidine ring. This structure is a valuable scaffold in the synthesis of various biologically active molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, which is a critical step in any research or development workflow. This guide covers the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-Phenylazetidin-3-ol**. These predictions are generated based on established spectroscopic principles and databases.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for **1-Phenylazetidin-3-ol** (in CDCl₃, 500 MHz)

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H-2, H-4 (Azetidine)	4.2 - 4.4	Triplet	2H
H-2, H-4 (Azetidine)	3.8 - 4.0	Triplet	2H
H-3 (Azetidine)	4.6 - 4.8	Quintet	1H
OH	2.0 - 3.0	Broad Singlet	1H
Phenyl (ortho)	6.8 - 7.0	Doublet	2H
Phenyl (meta)	7.2 - 7.4	Triplet	2H
Phenyl (para)	6.7 - 6.9	Triplet	1H

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for **1-Phenylazetidin-3-ol** (in CDCl₃, 125 MHz)

Carbon	Predicted Chemical Shift (δ , ppm)
C-2, C-4 (Azetidine)	55 - 60
C-3 (Azetidine)	65 - 70
Phenyl (ipso)	145 - 150
Phenyl (ortho)	115 - 120
Phenyl (meta)	128 - 130
Phenyl (para)	118 - 122

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for **1-Phenylazetidin-3-ol**

Functional Group	Predicted Absorption Range (cm^{-1})	Intensity
O-H (Alcohol)	3200 - 3600	Strong, Broad
C-H (Aromatic)	3000 - 3100	Medium
C-H (Aliphatic)	2850 - 2960	Medium
C=C (Aromatic)	1450 - 1600	Medium to Strong
C-N (Azetidine)	1200 - 1350	Medium
C-O (Alcohol)	1000 - 1260	Strong

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **1-Phenylazetidin-3-ol**

m/z	Predicted Fragment Ion
149	[M] ⁺ (Molecular Ion)
132	[M - OH] ⁺
120	[M - C ₂ H ₅ O] ⁺
104	[C ₆ H ₅ N=CH ₂] ⁺
91	[C ₇ H ₇] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

- Sample Preparation:
 - Dissolve 5-10 mg of purified **1-Phenylazetidin-3-ol** in approximately 0.7 mL of deuterated chloroform (CDCl₃).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- ¹H NMR Spectroscopy:
 - Acquire the spectrum on a 500 MHz NMR spectrometer.
 - Typical acquisition parameters:
 - Pulse sequence: zg30

- Number of scans: 16-32
- Relaxation delay (d1): 1-2 seconds
- Acquisition time: 3-4 seconds
- Spectral width: -2 to 12 ppm
- ^{13}C NMR Spectroscopy:
 - Acquire the spectrum on the same 500 MHz spectrometer (operating at 125 MHz for ^{13}C).
 - Typical acquisition parameters:
 - Pulse sequence: zgpg30 (proton-decoupled)
 - Number of scans: 1024-4096
 - Relaxation delay (d1): 2 seconds
 - Spectral width: 0 to 200 ppm
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase and baseline correct the resulting spectra.
 - Integrate the peaks in the ^1H NMR spectrum.
 - Reference the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:

- Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Place a small amount of solid **1-Phenylazetidin-3-ol** or a drop of a concentrated solution onto the crystal.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Lower the ATR press to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis:
 - The background spectrum is automatically subtracted from the sample spectrum.
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

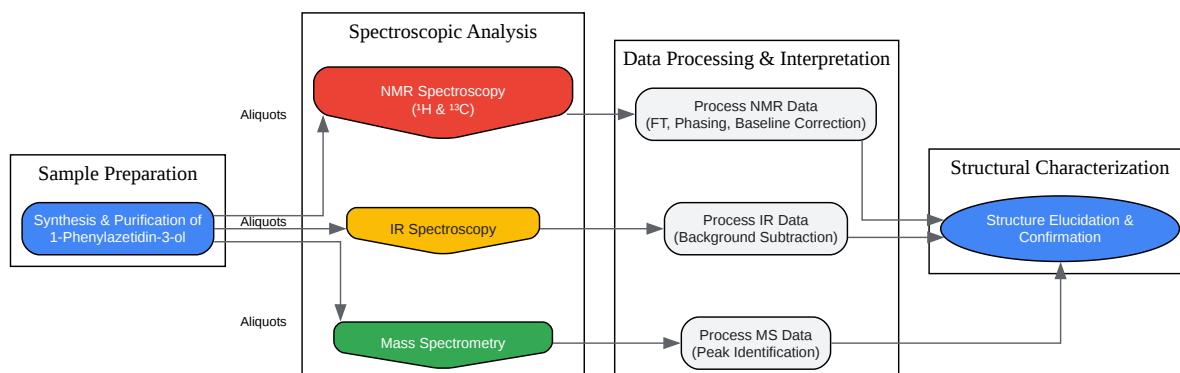
Methodology (Electron Ionization - EI):

- Sample Introduction:
 - Introduce a dilute solution of **1-Phenylazetidin-3-ol** in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Ionization and Analysis:
 - Utilize electron ionization (EI) at a standard energy of 70 eV.

- The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Data Interpretation:
 - Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.
 - Analyze the fragmentation pattern to deduce the structure of the molecule by identifying characteristic neutral losses and fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the complete spectroscopic characterization of **1-Phenylazetidin-3-ol**.



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Caption: Experimental workflow for the spectroscopic characterization.

Conclusion

This technical guide has outlined the predicted spectroscopic characteristics of **1-Phenylazetidin-3-ol** and provided detailed experimental protocols for its analysis using NMR, IR, and MS techniques. While based on predicted data, this information serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling them to anticipate spectral features and design appropriate analytical strategies for the unambiguous characterization of this important synthetic intermediate. The provided workflow diagram offers a clear and logical sequence for conducting a thorough spectroscopic investigation.

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